HA Peptide

Description

Properties

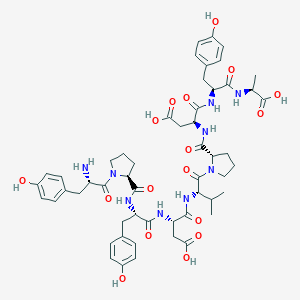

IUPAC Name |

(3S)-3-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H67N9O17/c1-27(2)44(52(77)62-21-5-7-41(62)50(75)59-38(25-42(66)67)47(72)56-36(45(70)55-28(3)53(78)79)23-30-10-16-33(64)17-11-30)60-48(73)39(26-43(68)69)57-46(71)37(24-31-12-18-34(65)19-13-31)58-49(74)40-6-4-20-61(40)51(76)35(54)22-29-8-14-32(63)15-9-29/h8-19,27-28,35-41,44,63-65H,4-7,20-26,54H2,1-3H3,(H,55,70)(H,56,72)(H,57,71)(H,58,74)(H,59,75)(H,60,73)(H,66,67)(H,68,69)(H,78,79)/t28-,35-,36-,37-,38-,39-,40-,41-,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLSXIKZNLPZJJ-TXZCQADKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H67N9O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437019 | |

| Record name | Influenza Hemagglutinin (HA) Peptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1102.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92000-76-5 | |

| Record name | Influenza Hemagglutinin (HA) Peptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The HA Epitope Tag: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Discovery, Application, and Methodologies of a Foundational Tool in Molecular Biology

Abstract

The hemagglutinin (HA) epitope tag is a cornerstone of protein research, providing a versatile and reliable method for the detection, purification, and functional analysis of proteins. Derived from the human influenza hemagglutinin protein, this short peptide sequence has been instrumental in advancing our understanding of cellular processes for over three decades. This technical guide provides a comprehensive overview of the discovery and history of the HA tag, presents key quantitative data, and offers detailed experimental protocols for its application in Western blotting, immunoprecipitation, and immunofluorescence. Furthermore, this guide includes visual representations of experimental workflows and signaling pathway analysis utilizing the HA tag, rendered in the DOT language for clarity and reproducibility.

Discovery and History of the HA Epitope Tag

The advent of epitope tagging revolutionized the study of proteins, allowing researchers to investigate proteins for which specific antibodies were not available[1]. The foundational work for this technique was laid in 1984 by Munro and Pelham, who demonstrated that a known antigenic peptide could be fused to a protein of interest for its subsequent detection[2].

The HA epitope tag itself was first described in a seminal 1988 paper by Field et al.[3]. In this study, the researchers were working to purify a RAS-responsive adenylyl cyclase complex from the yeast Saccharomyces cerevisiae. To achieve this, they fused a nine-amino-acid peptide with the sequence YPYDVPDYA, corresponding to amino acids 98-106 of the human influenza virus hemagglutinin (HA) protein, to their target protein[2][3]. This particular segment of the HA protein was chosen due to its high immunogenicity.

The fusion of this HA epitope allowed for efficient immunoaffinity purification of the protein complex using a high-affinity monoclonal antibody known as 12CA5. This antibody specifically recognizes the YPYDVPDYA sequence, enabling the selective capture of the HA-tagged protein. The small size of the HA tag, approximately 1.1 kDa, is a key advantage as it generally does not interfere with the native structure and function of the protein it is attached to.

Since its introduction, the HA tag has become one of the most widely used epitope tags in molecular biology, alongside others like FLAG and c-Myc. Its versatility has been demonstrated in a wide range of applications, including Western blotting, immunoprecipitation, immunofluorescence, and protein localization studies across various expression systems, from yeast to mammalian cells. The commercial availability of high-quality anti-HA antibodies has further solidified its importance as a fundamental tool in the researcher's toolkit. It is important to note a key limitation: the HA tag contains a cleavage site (DVPD) for Caspase-3 and Caspase-7, making it unsuitable for studying proteins in apoptotic cells as the tag's immunoreactivity is lost upon cleavage.

Quantitative Data

The efficacy of the HA tag system is underpinned by the high-affinity interaction between the HA epitope and its corresponding antibodies. The dissociation constant (Kd) is a key measure of this binding affinity, with a lower Kd value indicating a stronger interaction.

| Antibody Clone | Epitope | Application | Dissociation Constant (Kd) | Reference |

| 3F10 | 1xHA (YPYDVPDYA) | Immunoprecipitation | 0.38 nM | |

| 3F10 | 3xHA | Immunoprecipitation | 0.067 nM |

Table 1: Binding affinity of the 3F10 anti-HA antibody to single and triple HA tags. The use of a trimeric HA tag (3xHA) significantly increases the binding affinity.

Experimental Protocols

The following sections provide detailed methodologies for common applications of the HA epitope tag.

Western Blotting for HA-Tagged Proteins

Western blotting is a widely used technique to detect and quantify the expression of a specific protein in a complex mixture.

Materials:

-

Cell lysate containing HA-tagged protein

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibody: Anti-HA monoclonal antibody (e.g., clone 12CA5)

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

Chemiluminescent substrate

-

Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)

Procedure:

-

Protein Separation: Separate the protein lysate by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-HA primary antibody diluted in blocking buffer (e.g., 1:1000 to 1:10,000 dilution) for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with wash buffer.

-

Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and visualize the signal using a chemiluminescence imaging system.

Immunoprecipitation (IP) of HA-Tagged Proteins

Immunoprecipitation is used to isolate a specific protein and its binding partners from a cell lysate.

Materials:

-

Cell lysate containing HA-tagged protein

-

Anti-HA antibody or anti-HA antibody-conjugated beads (e.g., agarose (B213101) or magnetic beads)

-

Protein A/G beads (if using an unconjugated primary antibody)

-

Lysis buffer (e.g., RIPA buffer)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine (B1666218) buffer or HA peptide solution)

-

Protease and phosphatase inhibitors

Procedure:

-

Cell Lysis: Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with Protein A/G beads for 30-60 minutes at 4°C. Centrifuge and collect the supernatant.

-

Immunoprecipitation:

-

Using anti-HA conjugated beads: Add the anti-HA beads to the pre-cleared lysate and incubate for 2 hours to overnight at 4°C with gentle rotation.

-

Using unconjugated anti-HA antibody: Add the anti-HA antibody to the pre-cleared lysate and incubate for 1-2 hours at 4°C. Then, add Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

-

Washing: Pellet the beads by centrifugation and wash them three to five times with cold wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using one of the following methods:

-

Low pH Elution: Add a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0) and incubate for 5-10 minutes. Neutralize the eluate with a high pH buffer (e.g., 1 M Tris, pH 8.5).

-

Competitive Elution: Add a solution containing a high concentration of this compound (e.g., 1-2 mg/mL) to compete with the HA-tagged protein for binding to the antibody.

-

Denaturing Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.

-

-

Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.

Immunofluorescence (IF) for HA-Tagged Proteins

Immunofluorescence is used to visualize the subcellular localization of a protein of interest.

Materials:

-

Cells expressing the HA-tagged protein grown on coverslips

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1-5% BSA in PBS)

-

Primary antibody: Anti-HA monoclonal antibody

-

Secondary antibody: Fluorescently-labeled anti-mouse IgG

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Cell Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization: Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature to allow antibodies to access intracellular antigens.

-

Washing: Wash the cells three times with PBS.

-

Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the anti-HA primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate the cells with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS, protected from light.

-

Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the fluorescent signal using a fluorescence microscope.

Visualizations of Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate common experimental workflows and the application of the HA tag in studying signaling pathways.

Co-Immunoprecipitation (Co-IP) workflow using an HA-tagged bait protein.

Analysis of a signaling pathway using an HA-tagged receptor.

References

An In-depth Technical Guide to the HA Peptide Tag: Properties, Characteristics, and Applications

Introduction

The Hemagglutinin (HA) peptide tag is a short amino acid sequence derived from the human influenza hemagglutinin (HA) protein.[1][2][3][4][5] It has become an indispensable tool in molecular biology, enabling the detection, purification, and characterization of recombinant proteins. This technical guide provides a comprehensive overview of the HA tag's core properties, its diverse applications, and detailed protocols for its use in various experimental contexts. The intended audience for this guide includes researchers, scientists, and drug development professionals who utilize protein tagging technologies in their work.

Core Properties and Characteristics

The HA tag is a nonapeptide with the amino acid sequence Tyr-Pro-Tyr-Asp-Val-Pro-Asp-Tyr-Ala (YPYDVPDYA). This sequence corresponds to amino acids 98-106 of the human influenza hemagglutinin protein. Its small size and hydrophilic nature are key advantages, as they minimize the potential for interference with the structure, function, and localization of the protein to which it is fused.

Quantitative Data Summary

For ease of comparison, the quantitative properties of the HA peptide tag are summarized in the table below.

| Property | Value | Source/Method |

| Amino Acid Sequence | YPYDVPDYA | |

| Molecular Weight | ~1.102 kDa | |

| Isoelectric Point (pI) | 4.18 | Calculated using Isoelectric Point Calculator |

| Binding Affinity (Kd) of Anti-HA Antibodies | ||

| Clone 12CA5 | 10 nM (Ka = 1 x 10⁸ M⁻¹) | |

| Clone 3F10 | High Affinity (Specific Kd not publicly available) |

Advantages and Disadvantages

Advantages:

-

Small Size: At only nine amino acids, the HA tag is unlikely to disrupt the native folding, function, or localization of the fusion protein.

-

High Specificity: A variety of highly specific monoclonal and polyclonal antibodies are commercially available, allowing for sensitive and specific detection with low background.

-

Versatility: The HA tag can be placed at the N-terminus, C-terminus, or internally within a protein, offering flexibility in construct design.

-

Multiple Applications: It is suitable for a wide range of applications, including Western blotting, immunoprecipitation (IP), co-immunoprecipitation (co-IP), immunofluorescence (IF), and affinity purification.

Disadvantages:

-

Caspase Cleavage: The HA tag contains a DVPD sequence, which is a recognition site for caspases 3 and 7. This makes it unsuitable for studying proteins in the context of apoptosis, as the tag can be cleaved, leading to a loss of immunoreactivity.

-

Potential for Steric Hindrance: Although small, there is still a possibility that the tag could interfere with the function of certain proteins or their interactions, particularly if located near an active site or binding interface.

Applications in Research and Drug Development

The versatility of the HA tag has led to its widespread adoption in numerous research and drug development applications.

Protein Detection and Quantification

The most common application of the HA tag is for the detection and quantification of recombinant proteins. Western blotting with anti-HA antibodies allows for the verification of protein expression and the estimation of its relative abundance.

Protein Purification

HA-tagged proteins can be efficiently purified from complex mixtures using affinity chromatography. Anti-HA antibodies are immobilized on a solid support (e.g., agarose (B213101) beads), which then specifically captures the HA-tagged protein from a cell lysate. The purified protein can be eluted by changing the pH or by competitive elution with an excess of this compound.

Protein-Protein Interaction Studies

The HA tag is extensively used in co-immunoprecipitation (co-IP) experiments to study protein-protein interactions. In this technique, an HA-tagged "bait" protein is immunoprecipitated from a cell lysate, and any interacting "prey" proteins are co-precipitated. The entire complex is then analyzed, typically by Western blotting, to identify the interacting partners.

Subcellular Localization

Immunofluorescence (IF) microscopy is a powerful technique to visualize the subcellular localization of proteins. By using fluorescently labeled anti-HA antibodies, the distribution of an HA-tagged protein within a cell can be readily determined.

Use in Signaling Pathway Analysis

The ability to specifically track and pull down HA-tagged proteins makes this system invaluable for dissecting complex signaling pathways.

G-Protein Coupled Receptor (GPCR) Signaling

HA tags are frequently used to study GPCRs, which are notoriously difficult to generate specific antibodies against. By tagging the receptor, researchers can monitor its expression, trafficking, and interaction with downstream signaling partners.

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. HA-tagging components of this pathway, such as kinases or their substrates, allows for the detailed study of phosphorylation events and protein complex formation.

References

The Core Principles and Applications of Hemagglutinin (HA) Tag Immunoprecipitation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and applications of Hemagglutinin (HA) tag immunoprecipitation (IP), a cornerstone technique in molecular biology for the isolation and analysis of specific proteins.

Introduction to HA-Tag Immunoprecipitation

The Hemagglutinin (HA) tag is a small epitope tag, a short peptide sequence of nine amino acids (YPYDVPDYA), derived from the human influenza hemagglutinin protein.[1][2][3][4] This tag is genetically fused to the N-terminus or C-terminus of a protein of interest using recombinant DNA technology.[3] The small size of the HA tag (approximately 1.1 kDa) minimizes its potential to interfere with the protein's structure, function, and localization.

HA-tag immunoprecipitation is a powerful affinity purification method that utilizes a highly specific monoclonal or polyclonal antibody that recognizes and binds to the HA epitope. This specific interaction allows for the efficient capture and isolation of the HA-tagged protein from complex biological mixtures such as cell lysates. The technique is widely employed to study protein expression, post-translational modifications, protein-protein interactions (co-immunoprecipitation), and enzymatic activity.

The Core Principle: A Step-by-Step Breakdown

The fundamental principle of HA-tag immunoprecipitation revolves around the highly specific and high-affinity interaction between the HA-tagged protein and an anti-HA antibody. This antibody is typically immobilized on a solid support, such as agarose (B213101) or magnetic beads.

The general workflow can be summarized as follows:

-

Expression of HA-tagged Protein: The gene encoding the protein of interest is cloned into an expression vector that incorporates the HA-tag sequence. This vector is then introduced into a suitable host system (e.g., mammalian cells, bacteria, yeast) to produce the HA-tagged protein.

-

Cell Lysis: The cells expressing the HA-tagged protein are harvested and lysed using a suitable buffer to release the cellular contents, including the target protein, while maintaining its integrity.

-

Immunoprecipitation: The cell lysate is incubated with anti-HA antibodies conjugated to agarose or magnetic beads. During this incubation, the antibody specifically binds to the HA-tagged protein, forming an antibody-antigen complex that is immobilized on the beads.

-

Washing: The beads are washed several times to remove non-specifically bound proteins and other cellular contaminants, resulting in a purified sample of the HA-tagged protein and its interacting partners.

-

Elution: The bound HA-tagged protein is then dissociated from the antibody-bead complex using various elution methods, such as a low-pH buffer or a competitive HA peptide.

-

Downstream Analysis: The eluted protein can then be subjected to various downstream analyses, including SDS-PAGE, Western blotting, mass spectrometry, or functional assays.

Quantitative Data in HA-Tag Immunoprecipitation

The efficiency and success of an HA-tag immunoprecipitation experiment can be influenced by several quantitative parameters. The following table summarizes key data points to consider.

| Parameter | Typical Value/Range | Significance | Reference(s) |

| Binding Capacity of Anti-HA Beads | ≥ 10 µg of a 70 kDa HA-tagged protein per mg of magnetic beads | Indicates the amount of tagged protein that can be captured by a given amount of beads. | |

| Dissociation Constant (Kd) of Anti-HA Antibody | 0.38 nM for a single HA tag; 0.067 nM for a 3xHA tag | A lower Kd value signifies a higher binding affinity between the antibody and the HA tag. Using multiple tags can significantly increase affinity. | |

| This compound Elution Concentration | 1-2 mg/mL | The concentration of competitive this compound required for efficient elution of the tagged protein. | |

| Low pH Elution Buffer | Glycine-HCl, pH 2.5 | An effective, though potentially denaturing, method for eluting the target protein. |

Experimental Workflow and Signaling Pathway Visualization

To visually represent the processes involved, the following diagrams have been generated using the DOT language.

Experimental Workflow of HA-Tag Immunoprecipitation

Caption: A flowchart illustrating the key steps in a typical HA-tag immunoprecipitation experiment.

Example Signaling Pathway Studied with HA-Tag IP

Caption: A diagram of a generic signaling cascade where HA-tag IP can identify protein interactions.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for performing HA-tag immunoprecipitation using both magnetic and agarose beads.

Cell Lysis for Immunoprecipitation

-

Cell Harvest: For adherent cells, wash the culture dish twice with ice-cold phosphate-buffered saline (PBS). For suspension cells, pellet the cells by centrifugation at 1000 x g for 5 minutes and wash with ice-cold PBS.

-

Lysis Buffer Preparation: Prepare an appropriate lysis buffer. A common choice is RIPA buffer, but the optimal buffer may vary depending on the protein and its subcellular localization. Supplement the lysis buffer with protease and phosphatase inhibitors just before use.

-

Cell Lysis: Add ice-cold lysis buffer to the cell pellet or dish. For a 10 cm dish, use 1 mL of lysis buffer. Incubate on ice for 15-30 minutes with occasional vortexing or rocking.

-

Clarification of Lysate: Centrifuge the lysate at approximately 14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.

-

Collect Supernatant: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube. This is the cleared cell lysate.

-

Protein Quantification: Determine the protein concentration of the cleared lysate using a standard protein assay, such as the Bradford or BCA assay.

Immunoprecipitation using Anti-HA Magnetic Beads

-

Bead Preparation: Resuspend the anti-HA magnetic beads in their storage buffer. Transfer 25 µL of the bead slurry to a 1.5 mL microcentrifuge tube.

-

Bead Washing: Place the tube on a magnetic stand to capture the beads. Remove and discard the supernatant. Add 1 mL of IP Lysis/Wash Buffer, vortex gently, and place back on the magnetic stand to capture the beads. Discard the supernatant.

-

Binding: Add your cleared cell lysate (containing the HA-tagged protein) to the washed magnetic beads. Incubate at room temperature for 30 minutes or at 4°C for 1-2 hours with gentle mixing.

-

Washing: After incubation, place the tube on the magnetic stand and discard the supernatant. Wash the beads three times with 1 mL of IP Lysis/Wash Buffer. For each wash, resuspend the beads, incubate for a few minutes, capture the beads with the magnetic stand, and discard the supernatant.

-

Elution: After the final wash, proceed to one of the elution methods described in section 5.4.

Immunoprecipitation using Anti-HA Agarose Beads

-

Bead Preparation: Swell the required amount of protein A/G or anti-HA agarose beads in lysis buffer.

-

Pre-clearing the Lysate (Optional but Recommended): To reduce non-specific binding, add 20-30 µL of protein A/G agarose bead slurry to 1 mg of cell lysate and incubate for 1 hour at 4°C with gentle rotation. Centrifuge at a low speed (e.g., 1000 x g for 1 minute) and collect the supernatant.

-

Antibody Incubation: Add the anti-HA antibody (typically 1-5 µg) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Capture of Immune Complex: Add 25 µL of protein A/G agarose bead slurry to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation at a low speed. Discard the supernatant. Wash the beads three to four times with 1 mL of cold lysis buffer.

-

Elution: After the final wash, proceed to one of the elution methods described below.

Elution Methods

There are two primary methods for eluting the HA-tagged protein from the beads:

Method 1: Low-pH Elution

-

Add 100 µL of a low-pH elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5) to the beads.

-

Incubate at room temperature for 5-10 minutes with mixing.

-

Separate the beads using a magnetic stand or centrifugation and collect the supernatant containing the eluted protein.

-

Immediately neutralize the low pH by adding 15 µL of a neutralization buffer (e.g., 1 M Tris, pH 9.5) for every 100 µL of eluate.

Method 2: Competitive Peptide Elution

-

Prepare a solution of this compound at a concentration of 2 mg/mL in a suitable buffer (e.g., TBS with 0.05% Tween-20).

-

Add 100 µL of the this compound solution to the beads.

-

Incubate for 5-10 minutes at 37°C with gentle mixing.

-

Separate the beads and collect the supernatant containing the eluted protein. Repeat the elution step for higher recovery.

Method 3: Denaturing Elution for SDS-PAGE

-

Add 100 µL of 1X non-reducing sample buffer to the beads.

-

Vortex briefly and heat the sample at 95-100°C for 5-10 minutes.

-

Separate the beads and collect the supernatant for loading onto an SDS-PAGE gel. For reducing conditions, dithiothreitol (B142953) (DTT) can be added to the sample.

Conclusion

HA-tag immunoprecipitation is a versatile and robust technique that is indispensable for modern molecular and cellular biology research. Its high specificity and efficiency make it an ideal tool for isolating and studying proteins of interest. By understanding the core principles and optimizing the experimental protocol, researchers can successfully employ this method to gain valuable insights into protein function and interaction networks.

References

The Hemagglutinin (HA) Epitope Tag: A Comprehensive Technical Guide for Researchers

The hemagglutinin (HA) epitope tag is a powerful and widely used tool in molecular biology, enabling the detection, isolation, and purification of proteins.[1][2][3][4] Derived from a nine-amino-acid peptide sequence (YPYDVPDYA) of the human influenza hemagglutinin protein, this small tag is readily recognized by commercially available, high-affinity monoclonal antibodies.[1][3][4] Its small size (approximately 1.1 kDa) minimizes the potential for interference with the tagged protein's structure and function, making it a versatile choice for a broad range of applications in cellular and molecular research.[3] This in-depth guide provides a technical overview of HA epitope tagging for researchers, scientists, and drug development professionals, complete with data presentation, detailed experimental protocols, and visualizations of key workflows and signaling pathways.

Core Principles of HA Epitope Tagging

The utility of the HA tag lies in the specific, high-affinity interaction between the YPYDVPDYA peptide sequence and anti-HA antibodies, such as the commonly used 12CA5 and 3F10 clones.[1][3][5] This interaction allows for the precise targeting and manipulation of a protein of interest without the need to generate a specific antibody against the protein itself. The HA tag can be genetically fused to the N-terminus, C-terminus, or an internal region of a target protein using standard recombinant DNA techniques.[6] This flexibility allows for optimal positioning of the tag to ensure proper protein folding and function.

The DNA sequences encoding the HA tag are typically 5'-TAC-CCA-TAC-GAT-GTT-CCA-GAT-TAC-GCT-3' or 5'-TAT-CCA-TAT-GAT-GTT-CCA-GAT-TAT-GCT-3'.[4] Once the fusion protein is expressed in a suitable system (e.g., mammalian cells, bacteria, or yeast), the HA tag serves as a versatile handle for a variety of downstream applications.[7][8]

Applications and Quantitative Data

HA epitope tagging is employed in a multitude of molecular biology techniques. The following tables summarize key quantitative data related to the performance of HA-tagged proteins and anti-HA antibodies in various applications.

| Application | Antibody Clone | Recommended Concentration/Amount | Target/System | Reference |

| Western Blot | 12CA5 | 0.1 - 1 µg/mL | HA-tagged fusion proteins | |

| Western Blot | 3F10 | 50 - 200 ng/mL | HA-tagged fusion proteins | [5] |

| Western Blot | Rabbit Polyclonal | 1:1,000 | HA-tagged protein in HEK293 cells | [9] |

| Western Blot | 2-2.2.14 | 0.5 µg/mL | HA-tagged CD44 in human tumor cells | [10] |

| Immunoprecipitation | 12CA5 | 1-4 µ g/100 µg cell lysate | HA-tagged proteins | [11] |

| Immunoprecipitation | 3F10 | 0.5 - 5 µg/mL | HA-tagged proteins | [5] |

| Immunoprecipitation | Rabbit Polyclonal | 3-5 µL per mg total protein | HA-tagged proteins | [12] |

| Immunofluorescence | 12CA5 | 1 - 10 µg/mL | HA-tagged fusion proteins | [13] |

| ELISA (Detection) | 3F10 | 100 ng/mL | HA-tagged proteins | [5] |

| ELISA (Coating) | 3F10 | 1 - 5 µg/mL | HA-tagged proteins | [5] |

| Parameter | Value | Antibody Clone | Method | Reference |

| Western Blot Sensitivity | Picogram range | 3F10 (Biotinylated) | Chemiluminescence | [14] |

| Protein Purification Yield | >80% purity (single column) | N/A (His-tag comparison) | Immobilized Metal Affinity Chromatography | [15] |

| Protein Purification Yield | High yield (qualitative) | Anti-HA magnetic beads | Affinity Purification | [16] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of HA epitope tagging. Below are protocols for key experiments.

Immunoprecipitation (IP) of HA-Tagged Proteins

This protocol is adapted from a standard procedure for immunoprecipitating HA-tagged proteins from transfected mammalian cells.[12]

Materials:

-

Cells expressing HA-tagged protein of interest

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Ice-cold Lysis Buffer (e.g., 0.5% NP-40, 25 mM Tris pH 7.5, 100 mM NaCl) supplemented with protease inhibitors

-

Anti-HA antibody (e.g., rabbit polyclonal)

-

Protein A or Protein G agarose/sepharose beads

-

Wash Buffer (e.g., YP-washbuffer)

-

10 mM Tris pH 7.5

-

5x SDS-PAGE Sample Buffer

Procedure:

-

Place culture dishes on ice and wash cells three times with ice-cold PBS.

-

Add ice-cold Lysis Buffer to the dish (e.g., 1 mL for a 10 cm dish) and incubate on a rocker on ice for 15 minutes.

-

Harvest the cell lysate into a microcentrifuge tube.

-

Clarify the lysate by centrifugation at high speed (e.g., 9000 x g) for 3 minutes at 4°C. Transfer the supernatant to a new tube.

-

Determine the protein concentration of the lysate. Adjust the concentration to 1 mg/mL with Lysis Buffer.

-

For each immunoprecipitation, take a defined amount of total protein (e.g., 1 mg).

-

Add the anti-HA antibody (e.g., 3-5 µL of rabbit polyclonal anti-HA antiserum per mg of total protein) to the lysate.[12]

-

Add an appropriate volume of Protein A/G bead slurry (e.g., 25 µL of a 50% slurry per mg of protein).[12]

-

Incubate on a rotator in a cold room for 2-4 hours.

-

Pellet the beads by centrifugation (e.g., 30 seconds at top speed in a microcentrifuge).

-

Carefully remove the supernatant (unbound fraction).

-

Wash the beads three times with Wash Buffer.

-

After the final wash, perform one wash with 10 mM Tris pH 7.5 to remove detergent.

-

Resuspend the beads in 1x SDS-PAGE Sample Buffer, boil for 5 minutes, and analyze by SDS-PAGE and Western blotting.

Western Blotting for HA-Tagged Proteins

This protocol outlines the general steps for detecting HA-tagged proteins by Western blot.

Materials:

-

Protein samples (from cell lysates or immunoprecipitation)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffers

-

PVDF or nitrocellulose membrane

-

Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary anti-HA antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate protein samples by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature or overnight at 4°C.

-

Incubate the membrane with the primary anti-HA antibody diluted in Blocking Buffer (see table for recommended concentrations) for 1 hour at room temperature or overnight at 4°C.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Detect the signal using an appropriate imaging system.

Immunofluorescence (IF) for HA-Tagged Proteins

This protocol provides a general workflow for visualizing the subcellular localization of HA-tagged proteins.

Materials:

-

Cells grown on coverslips, expressing the HA-tagged protein

-

PBS

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 1-5% BSA or normal serum in PBS)

-

Primary anti-HA antibody

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Wash the cells on coverslips with PBS.

-

Fix the cells with fixation solution for 10-15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization solution for 10-15 minutes at room temperature.

-

Wash the cells with PBS.

-

Block the cells with blocking solution for 30-60 minutes at room temperature.

-

Incubate the cells with the primary anti-HA antibody diluted in blocking solution (see table for recommended concentrations) for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

(Optional) Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope.

Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and signaling pathways involving HA-tagged proteins.

Caption: A typical experimental workflow utilizing HA epitope tagging, from gene cloning to downstream protein analysis techniques.

Caption: Simplified EGFR signaling pathway, illustrating how an HA-tagged EGFR can be used to study downstream signaling events.

Conclusion

HA epitope tagging remains a cornerstone of modern molecular biology, offering a reliable and efficient method for the study of proteins. Its versatility across a wide range of applications, coupled with the availability of high-quality antibodies, ensures its continued importance in basic research and drug discovery. By understanding the core principles and mastering the associated experimental techniques, researchers can effectively leverage this powerful tool to advance their scientific investigations.

References

- 1. cenmed.com [cenmed.com]

- 2. 高亲和力抗 HA-生物素 (3F10) from rat IgG1 | Sigma-Aldrich [sigmaaldrich.com]

- 3. grokipedia.com [grokipedia.com]

- 4. HA-tag - Wikipedia [en.wikipedia.org]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. gencefebio.com [gencefebio.com]

- 7. Myc-tag and HA-tag vectors: mammalian expression vectors [takarabio.com]

- 8. sinobiological.com [sinobiological.com]

- 9. HA tag Monoclonal Antibody | Diagenode [diagenode.com]

- 10. biocompare.com [biocompare.com]

- 11. resources.rndsystems.com [resources.rndsystems.com]

- 12. Immunoprecipitation protocol for [liverpool.ac.uk]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. neb.com [neb.com]

- 16. Rapid Single-Step Affinity Purification of HA-Tagged Plant Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Guide to the Basic Applications of HA Peptide Tags

The Hemagglutinin (HA) peptide tag, derived from a surface glycoprotein (B1211001) of the human influenza virus, is a cornerstone of modern molecular biology and protein research.[1][2][3] This short nine-amino acid epitope (YPYDVPDYA) is prized for its small size, robust immunogenicity, and minimal interference with the structure and function of the protein to which it is fused.[3][4] These characteristics have established the HA tag as an indispensable tool for researchers, scientists, and drug development professionals, enabling the detection, purification, and functional analysis of recombinant proteins. This guide provides a technical overview of the core applications of the HA peptide tag, complete with detailed experimental protocols and quantitative data to facilitate its effective implementation in the laboratory.

Core Properties and Quantitative Data

The utility of the HA tag stems from its well-defined biochemical and physical properties, which are leveraged across various applications. High-affinity monoclonal and polyclonal antibodies specific to the HA epitope are widely available, forming the basis for its use in detection and purification assays.

| Property | Description | Reference |

| Amino Acid Sequence | YPYDVPDYA (Tyrosine-Proline-Tyrosine-Aspartic Acid-Valine-Proline-Aspartic Acid-Tyrosine-Alanine) | |

| Molecular Weight | ~1.1 kDa | |

| Origin | Amino acids 98-106 of the Human Influenza Hemagglutinin (HA) protein | |

| Key Features | Small size, high specificity, hydrophilic nature, and robust immunogenicity | |

| Common Fusion Terminus | N-terminus or C-terminus of the target protein |

Table 1: Overview of this compound Tag Properties. This table summarizes the fundamental characteristics of the HA tag.

| Application | Primary Antibody Dilution Range | Secondary Antibody Dilution Range | Reference |

| Western Blotting (WB) | 1:1,000 - 1:10,000 | 1:2,500 - 1:10,000+ | |

| Immunofluorescence (IF) | 1:200 - 1:1,000 | 1:250 - 1:1,000 | |

| Immunoprecipitation (IP) | 1-5 µL per mg of total protein | Not Applicable |

Table 2: Typical Antibody Dilutions for Core HA Tag Applications. These ranges are starting points and should be optimized for specific experimental conditions.

| Matrix Type | Binding Capacity | Key Features | Reference |

| Anti-HA Agarose Beads | Varies by manufacturer; typically high capacity. | Covalent antibody linkage minimizes antibody contamination in eluate. | |

| Anti-HA Magnetic Beads | ≥ 10µg of a 70kDa fusion protein per mg of beads. | Rapid, simple protocol suitable for manual and automated high-throughput workflows. | |

| EZview™ Red Anti-HA Affinity Gel | High binding capacity; specific values depend on the target protein. | Visual red pellet simplifies handling and minimizes bead loss. |

Table 3: Comparison of Common Anti-HA Affinity Matrices for Immunoprecipitation. The choice of matrix depends on the experimental scale, required purity, and available equipment.

Core Applications & Methodologies

The HA tag is versatile, finding application in a wide array of standard laboratory techniques.

Protein Detection via Western Blotting

Western blotting is a fundamental technique to detect and quantify the expression of an HA-tagged protein in a complex mixture, such as a cell lysate. The high specificity of anti-HA antibodies allows for clear detection with low background.

References

Methodological & Application

Application Notes and Protocols for HA Peptide in Competitive Elution of Tagged Proteins

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the hemagglutinin (HA) peptide in the competitive elution of HA-tagged fusion proteins. This method is a cornerstone of protein purification, offering a gentle and efficient alternative to harsh elution conditions, thereby preserving the native structure and function of the target protein.

Introduction

The HA tag, derived from a surface glycoprotein (B1211001) of the human influenza virus, is a widely used epitope tag in protein expression and purification.[1] Its small size and high specificity with corresponding anti-HA antibodies make it an ideal tool for isolating proteins from complex mixtures.[2] Competitive elution using a free HA peptide (YPYDVPDYA) provides a gentle method to release the HA-tagged protein from an anti-HA affinity matrix, such as agarose (B213101) or magnetic beads.[1][3] This technique is particularly advantageous for downstream applications that require biologically active proteins, such as enzyme activity assays, protein-protein interaction studies, and structural analyses.[4]

The principle of competitive elution lies in the mass action law. A high concentration of free this compound is introduced to the affinity matrix where the HA-tagged protein is bound to the immobilized anti-HA antibody. The free peptide competes with the tagged protein for the binding sites on the antibody, leading to the displacement and elution of the intact protein. This method avoids the use of denaturing conditions like low pH or high salt concentrations, which can irreversibly damage the protein of interest.

Key Advantages of this compound Competitive Elution

-

Gentle Elution: Preserves the native conformation and biological activity of the eluted protein.

-

High Specificity: The highly specific interaction between the HA tag and the anti-HA antibody ensures high purity of the eluted protein.

-

Versatility: Compatible with various expression systems, including mammalian cells, bacteria, and yeast.

Quantitative Data Summary

Table 1: Recommended this compound Concentrations for Elution

| Concentration Range (mg/mL) | Source/Vendor Recommendation | Notes |

| 0.1 - 1.0 | Engibody | Optimal working dilution should be determined by titration. |

| 0.25 | Gygi Lab Protocol | Used for immunoprecipitation followed by mass spectrometry. |

| 1.0 | Sino Biological, Sigma-Aldrich | A commonly recommended starting concentration. |

| 2.0 | Thermo Fisher Scientific, Elabscience | Recommended for gentle elution from magnetic beads. Can be increased to 5 mg/mL for difficult-to-elute proteins. |

| up to 5.0 | Elabscience | For proteins that are difficult to elute. |

Table 2: Recommended Incubation Conditions for this compound Elution

| Temperature (°C) | Incubation Time | Source/Vendor Recommendation | Notes |

| 4 | 30 minutes - 2 hours | How Anti-HA Tag Magnetic Beads, Elabscience | Longer incubation times may improve efficiency. |

| Room Temperature | 30 - 60 minutes | N/A | A common practice, though may pose a risk of protein degradation for sensitive proteins. |

| 30 - 37 | 5 - 15 minutes | Sino Biological, Thermo Fisher Scientific, Sigma-Aldrich | Higher temperatures can increase elution yields but may affect protein stability. |

Experimental Protocols

The following are detailed protocols for the competitive elution of HA-tagged proteins using this compound in immunoprecipitation and affinity chromatography workflows.

Protocol 1: Immunoprecipitation using Anti-HA Magnetic Beads and Competitive Elution

This protocol is designed for the immunoprecipitation of an HA-tagged protein from a cell lysate followed by competitive elution.

Materials:

-

Cells expressing HA-tagged protein

-

Lysis Buffer (e.g., RIPA buffer, NP-40 buffer) with protease inhibitors

-

Wash Buffer (e.g., PBS or TBS with 0.1% Tween-20)

-

Anti-HA Magnetic Beads

-

This compound Elution Buffer: this compound dissolved in PBS or TBS (see Table 1 for concentration)

-

Magnetic rack

Procedure:

-

Cell Lysis:

-

Lyse cells expressing the HA-tagged protein in ice-cold Lysis Buffer containing protease inhibitors.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Clarify the lysate by centrifugation at 12,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Binding of HA-tagged Protein to Magnetic Beads:

-

Add the appropriate amount of anti-HA magnetic beads to the cell lysate.

-

Incubate on a rotator for 1-3 hours at 4°C.

-

-

Washing:

-

Place the tube on a magnetic rack to capture the beads.

-

Carefully remove and discard the supernatant.

-

Wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, remove all residual buffer.

-

-

Competitive Elution:

-

Prepare the this compound Elution Buffer at the desired concentration (e.g., 1-2 mg/mL in PBS).

-

Add the this compound Elution Buffer to the beads (e.g., 50-100 µL).

-

Incubate at the desired temperature and time (e.g., 30 minutes at 4°C or 10-15 minutes at 37°C). Agitate gently during incubation.

-

Place the tube on the magnetic rack and carefully transfer the supernatant containing the eluted protein to a fresh tube.

-

For higher recovery, the elution step can be repeated, and the eluates pooled.

-

-

Analysis:

-

The eluted protein is now ready for downstream applications such as Western blotting, mass spectrometry, or activity assays.

-

Protocol 2: Affinity Chromatography using Anti-HA Agarose and Competitive Elution

This protocol describes the purification of an HA-tagged protein using an anti-HA agarose affinity column followed by competitive elution.

Materials:

-

Clarified cell lysate containing the HA-tagged protein

-

Anti-HA Agarose resin

-

Chromatography column

-

Equilibration/Wash Buffer (e.g., TBS)

-

This compound Elution Buffer: this compound dissolved in Equilibration Buffer (see Table 1 for concentration)

Procedure:

-

Column Preparation:

-

Pack an appropriate amount of anti-HA agarose resin into a chromatography column.

-

Equilibrate the column with 5-10 column volumes of Equilibration/Wash Buffer.

-

-

Sample Loading:

-

Load the clarified cell lysate onto the equilibrated column at a flow rate that allows for efficient binding.

-

-

Washing:

-

Wash the column with 10-20 column volumes of Equilibration/Wash Buffer, or until the absorbance at 280 nm of the flow-through returns to baseline.

-

-

Competitive Elution:

-

Prepare the this compound Elution Buffer at the desired concentration (e.g., 1 mg/mL in TBS).

-

Apply the this compound Elution Buffer to the column. For optimal elution, it is recommended to stop the flow for a period (e.g., 30-60 minutes) to allow the peptide to compete for binding.

-

Resume the flow and collect the fractions containing the eluted protein.

-

Monitor the protein elution by measuring the absorbance at 280 nm.

-

-

Analysis and Further Processing:

-

Analyze the collected fractions by SDS-PAGE and Western blotting to confirm the presence and purity of the HA-tagged protein.

-

Pool the fractions containing the purified protein. The eluted protein can be buffer-exchanged or concentrated as needed for downstream applications.

-

Visualizations

The following diagrams illustrate the key processes involved in the competitive elution of HA-tagged proteins.

Caption: Workflow for HA-tagged protein purification.

Caption: Mechanism of competitive elution.

References

Application Note and Protocols for HA Peptide in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitope tagging is a widely used technique in molecular biology for the detection, purification, and functional analysis of proteins. The hemagglutinin (HA) tag, derived from the human influenza virus hemagglutinin protein, is a popular choice due to its small size and high immunogenicity.[1][2][3] The HA tag is a short peptide sequence (YPYDVPDYA) that can be fused to the N-terminus, C-terminus, or inserted within a protein of interest using recombinant DNA technology.[3][4] This allows for the use of a single, highly specific anti-HA antibody for the detection of various HA-tagged proteins, eliminating the need for developing protein-specific antibodies.[3]

Western blotting is a fundamental technique for the detection and semi-quantitative analysis of proteins. When coupled with an anti-HA antibody, it provides a robust method for identifying HA-tagged proteins in complex biological samples.[1][5][6] However, ensuring the specificity of the antibody-antigen interaction is crucial for reliable data interpretation. Non-specific binding of the anti-HA antibody to other proteins in the lysate can lead to false-positive results.

This application note details the use of a synthetic HA peptide in Western blot analysis as a powerful tool for validating the specificity of anti-HA antibodies. The this compound acts as a competitive inhibitor, blocking the antigen-binding site of the anti-HA antibody.[7][8][9] By comparing the Western blot signal in the presence and absence of the this compound, researchers can confidently identify the specific band corresponding to their HA-tagged protein of interest.

Principle of this compound Competition

The principle behind this compound competition lies in the concept of competitive inhibition.[10][][12][13][14] The synthetic this compound has the same amino acid sequence as the HA epitope tag on the recombinant protein. When the anti-HA antibody is pre-incubated with an excess of the soluble this compound, the antigen-binding sites of the antibody become saturated with the peptide.[7][8][9] This "blocked" antibody is then unable to bind to the HA-tagged protein that has been immobilized on the Western blot membrane.[8][9] Consequently, a specific signal for the HA-tagged protein will be significantly reduced or completely eliminated in the presence of the competing this compound, while non-specific bands will remain unaffected.[8][9]

Key Applications

-

Validation of Anti-HA Antibody Specificity: Confirms that the signal observed in a Western blot is due to the specific interaction between the anti-HA antibody and the HA-tagged protein.[8][9]

-

Troubleshooting Non-Specific Bands: Helps to distinguish between the target protein and non-specific signals, aiding in the optimization of Western blot conditions.

-

Quality Control for Recombinant Protein Expression: Verifies the presence and identity of the HA-tagged protein in cell lysates or purified fractions.

Experimental Protocols

Materials and Reagents

-

HA-tagged protein sample (e.g., cell lysate, purified protein)

-

Anti-HA primary antibody

-

This compound (synthetic, with the sequence YPYDVPDYA)

-

SDS-PAGE gels and running buffer

-

Protein transfer system and buffers (e.g., PVDF or nitrocellulose membrane)

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Wash buffer (e.g., TBST: Tris-buffered saline with 0.1% Tween-20)

-

HRP-conjugated secondary antibody (specific to the host species of the primary antibody)

-

Chemiluminescent substrate (ECL)

-

Imaging system for chemiluminescence detection

Protocol 1: Standard Western Blot for HA-Tagged Protein Detection

This protocol outlines the basic steps for detecting an HA-tagged protein by Western blot.

-

Sample Preparation: Prepare protein lysates from cells expressing the HA-tagged protein. Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

-

SDS-PAGE: Load equal amounts of protein (typically 20-30 µg of total cell lysate) per lane on an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at an appropriate voltage until the desired separation is achieved.[5][15]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[4][15]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.[5][15][16]

-

Primary Antibody Incubation: Dilute the anti-HA primary antibody in blocking buffer to the recommended concentration (e.g., 1:1000 to 1:5000).[5][6] Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with wash buffer to remove unbound primary antibody.[4][5]

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's instructions, for 1 hour at room temperature with gentle agitation.[4][5]

-

Washing: Wash the membrane three times for 10 minutes each with wash buffer.

-

Detection: Incubate the membrane with the chemiluminescent substrate for the recommended time.[5]

-

Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

Protocol 2: this compound Competition Assay

This protocol is performed in parallel with the standard Western blot to validate the specificity of the anti-HA antibody.

-

Prepare Two Identical Blots: Run two identical SDS-PAGE gels with the same samples and transfer them to two separate membranes.

-

Blocking: Block both membranes as described in Protocol 1.

-

Prepare Antibody Solutions:

-

Control Antibody Solution: Dilute the anti-HA primary antibody in blocking buffer to the same concentration as in Protocol 1.

-

Blocked Antibody Solution: Prepare the same dilution of the anti-HA primary antibody in blocking buffer. Add the this compound to this solution at a molar excess (e.g., 100-fold molar excess of peptide to antibody). Incubate this mixture for 30 minutes to 1 hour at room temperature with gentle agitation to allow the peptide to bind to the antibody.[7][8][17]

-

-

Primary Antibody Incubation:

-

Incubate the first membrane (Control) with the control antibody solution.

-

Incubate the second membrane (Peptide Competition) with the blocked antibody solution.

-

Incubate both membranes for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Washing, Secondary Antibody Incubation, and Detection: Proceed with steps 6-10 from Protocol 1 for both membranes.

-

Analysis: Compare the signal intensity of the band corresponding to the HA-tagged protein on both membranes. A significant reduction or absence of the band on the "Peptide Competition" membrane confirms the specificity of the antibody.

Data Presentation

The results of the this compound competition assay can be summarized in a table for clear comparison.

| Condition | Observed Band at Expected MW | Signal Intensity (Arbitrary Units) | Conclusion |

| Anti-HA Antibody Alone | Present | 10,000 | HA-tagged protein detected. |

| Anti-HA Antibody + this compound | Absent or Significantly Reduced | 500 | Signal is specific to the HA tag. |

| Non-Specific Band (if any) | Present | 2,000 | Unaffected by this compound competition. |

| Anti-HA Antibody Alone | Present | 1,800 | Unaffected by this compound competition. |

Mandatory Visualizations

References

- 1. Overview of Epitope Tagging | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. HA Tag Antibodies | Thermo Fisher Scientific - DE [thermofisher.com]

- 3. medium.com [medium.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. gladstone.org [gladstone.org]

- 6. cusabio.com [cusabio.com]

- 7. fabgennix.com [fabgennix.com]

- 8. docs.abcam.com [docs.abcam.com]

- 9. shigematsu-bio.com [shigematsu-bio.com]

- 10. Competitive inhibition - Wikipedia [en.wikipedia.org]

- 12. Competitive inhibition | Description, Mechanism, Effects, & Examples | Britannica [britannica.com]

- 13. Khan Academy [khanacademy.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mblbio.com [mblbio.com]

- 16. 7tmantibodies.com [7tmantibodies.com]

- 17. Peptide Competition Protocol: Novus Biologicals [novusbio.com]

Application Notes: HA Peptide Immunofluorescence Staining Protocol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing immunofluorescence (IF) staining for proteins tagged with the hemagglutinin (HA) peptide. The HA tag, derived from the human influenza hemagglutinin protein, is a commonly used epitope tag in cell biology and drug development for the detection, purification, and localization of recombinant proteins.[1][2] This protocol outlines the essential steps from cell preparation to imaging, and includes a troubleshooting guide to address common experimental challenges.

Introduction

Immunofluorescence is a powerful technique that utilizes fluorescently labeled antibodies to visualize the subcellular localization of specific proteins. For HA-tagged proteins, a primary antibody specifically recognizes the HA epitope sequence (YPYDVPDYA), and a secondary antibody conjugated to a fluorophore binds to the primary antibody, allowing for detection by fluorescence microscopy.[1] Accurate and reliable HA-tag IF staining is crucial for understanding the function, trafficking, and interactions of tagged proteins within the cell.

Key Experimental Considerations

Successful immunofluorescence staining of HA-tagged proteins depends on several critical factors, including the choice of anti-HA antibody, fixation and permeabilization methods, and appropriate blocking to minimize background signal. It is often necessary to optimize these parameters for each specific HA-tagged protein and cell type.

Experimental Protocol: Immunofluorescence Staining of HA-Tagged Proteins

This protocol is a general guideline for staining adherent cells grown on coverslips. Modifications may be required for suspension cells or tissue sections.

Materials and Reagents

-

Cells expressing an HA-tagged protein grown on sterile glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS (freshly prepared) or ice-cold Methanol (B129727)

-

Permeabilization Buffer: 0.1% - 1% Triton X-100 in PBS[1][3]

-

Blocking Buffer: 5% Normal Goat Serum (or serum from the same species as the secondary antibody) and 0.3% Triton X-100 in PBS or 1% Bovine Serum Albumin (BSA) in PBS

-

Primary Antibody Dilution Buffer: 1% BSA in PBS with 0.3% Triton X-100

-

Anti-HA Primary Antibody (see Table 1 for examples)

-

Fluorophore-conjugated Secondary Antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)

-

Nuclear Counterstain (e.g., DAPI)

-

Antifade Mounting Medium

-

Humidified chamber

Procedure

-

Cell Culture and Preparation:

-

Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

-

Gently wash the cells twice with PBS to remove culture medium.

-

-

Fixation:

-

Paraformaldehyde (PFA) Fixation: Incubate cells with 4% PFA in PBS for 15 minutes at room temperature. This is a common method for preserving cellular structure.

-

Methanol Fixation: Alternatively, incubate cells with ice-cold methanol for 5-10 minutes at -20°C. Note that methanol fixation also permeabilizes the cells.

-

After fixation, wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (for PFA-fixed cells):

-

If cells were fixed with PFA, incubate them with Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular epitopes.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells with Blocking Buffer for at least 60 minutes at room temperature in a humidified chamber. This step minimizes non-specific binding of antibodies.

-

-

Primary Antibody Incubation:

-

Dilute the anti-HA primary antibody in the Primary Antibody Dilution Buffer to the recommended concentration (see Table 1).

-

Aspirate the blocking solution and add the diluted primary antibody to the coverslips.

-

Incubate overnight at 4°C in a humidified chamber for optimal results. Alternatively, incubate for 1-2 hours at room temperature.

-

-

Washing:

-

Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Dilute the fluorophore-conjugated secondary antibody in the Primary Antibody Dilution Buffer.

-

Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.

-

-

Washing:

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

-

Counterstaining (Optional):

-

If desired, incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's instructions to visualize the nuclei.

-

-

Mounting:

-

Mount the coverslips onto glass slides using an antifade mounting medium.

-

Seal the edges of the coverslip with clear nail polish to prevent drying.

-

-

Imaging:

-

Visualize the staining using a fluorescence or confocal microscope with the appropriate filters for the chosen fluorophore.

-

Data Presentation: Antibody Dilutions and Incubation Times

The following table summarizes typical concentration ranges and incubation times for antibodies used in HA-tag immunofluorescence. Optimization may be necessary for specific experimental conditions.

| Reagent | Clone/Type | Recommended Dilution/Concentration | Incubation Time | Incubation Temperature | Reference(s) |

| Anti-HA Primary Antibody | 16B12 | 1:1000 (1 µg/mL) | Overnight | 4°C | |

| C29F4 (rabbit mAb) | 1:500 - 1:1000 | Overnight | 4°C | ||

| 6E2 (mouse mAb) | 1:100 | Overnight | 4°C or Room Temp | ||

| BioLegend Antibody | 1:500 | 1 hour | Room Temp | ||

| Secondary Antibody | Alexa Fluor Conjugated | 1:500 - 1:1000 | 1-2 hours | Room Temp |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for HA peptide immunofluorescence staining.

Troubleshooting Guide

References

Application Notes and Protocols for HA Peptide Elution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the elution of hemagglutinin (HA)-tagged proteins from affinity purification matrices. The protocols cover both competitive elution using an HA peptide and non-competitive elution using low-pH buffers.

Data Presentation: this compound Elution Buffer Composition

The selection of an appropriate elution buffer is critical for the successful purification of HA-tagged proteins. The choice between a competitive elution method, which preserves the native structure of the protein, and a low-pH elution method, which is often more stringent, depends on the downstream application of the purified protein. The following table summarizes common compositions for this compound elution buffers.

| Elution Method | Buffer Component | Concentration | Base Buffer | pH | Notes |

| Competitive Elution | This compound | 100 - 150 µg/mL | 1x TBS (10 mM Tris-HCl, 150 mM NaCl) | 7.4 | A standard and gentle elution condition.[1] |

| This compound | 250 µg/mL | 50 mM Tris-HCl, 150 mM NaCl or PBS | 7.5 | Used for immunoprecipitation followed by mass spectrometry.[2] | |

| This compound | 1 mg/mL | Equilibration Buffer (e.g., TBS or PBS) | 7.4 | A commonly used concentration for efficient elution.[3][4][5] | |

| This compound | 2 mg/mL | 1x PBS | 7.4 | Recommended for higher elution efficiency. | |

| 3X this compound | 300 µg/mL | TBS with 1% Triton X-100 and 0.1% SDS | Not specified | A more stringent competitive elution for tightly bound proteins. | |

| Low-pH Elution | Glycine-HCl | 0.1 M | - | 2.0 - 3.0 | A widely used method for disrupting antibody-antigen interactions. Immediate neutralization of the eluate is recommended. |

| Glycine-HCl | 0.2 M | - | 2.6 | An alternative concentration for effective elution. | |

| Citric Acid | 0.1 M | - | 3.0 | An alternative to glycine (B1666218) for low-pH elution. |

Experimental Protocols

Protocol 1: Competitive Elution of HA-Tagged Proteins using this compound

This protocol describes the elution of an HA-tagged protein from an anti-HA affinity matrix using a competitive this compound solution. This method is gentle and aims to preserve the biological activity of the purified protein.

Materials:

-

Anti-HA affinity matrix (e.g., anti-HA agarose (B213101) beads)

-

Binding/Wash Buffer (e.g., TBS: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

This compound Elution Buffer: 1 mg/mL this compound dissolved in Binding/Wash Buffer. Store at -20°C in aliquots.

-

Microcentrifuge tubes

-

Rotating mixer

-

Microcentrifuge

Procedure:

-

Binding: Incubate the cell lysate containing the HA-tagged protein with the anti-HA affinity matrix according to the manufacturer's instructions to allow binding of the tagged protein.

-

Washing:

-

Pellet the affinity matrix by centrifugation (e.g., 1,000 x g for 1 minute).

-

Carefully remove the supernatant.

-

Wash the matrix with 10 bed volumes of ice-cold Binding/Wash Buffer.

-

Repeat the wash step at least three times to remove non-specifically bound proteins.

-

-

Elution:

-

After the final wash, carefully remove all the supernatant.

-

Add 1-2 bed volumes of this compound Elution Buffer to the affinity matrix.

-

Gently resuspend the matrix and incubate on a rotating mixer for 10-30 minutes at room temperature or 4°C. For potentially higher yield, incubation can be performed at 37°C for 5-10 minutes.

-

Pellet the affinity matrix by centrifugation (e.g., 5,000 x g for 1 minute).

-

Carefully collect the supernatant containing the eluted HA-tagged protein into a clean microcentrifuge tube.

-

-

Repeat Elution (Optional): For a higher recovery, the elution step can be repeated, and the eluates can be pooled.

-

Storage: Store the eluted protein at -80°C for long-term storage.

Protocol 2: Low-pH Elution of HA-Tagged Proteins using Glycine-HCl

This protocol details a more stringent elution method using a low-pH glycine buffer. This is often effective for tightly bound proteins but may denature the eluted protein.

Materials:

-

Anti-HA affinity matrix with bound HA-tagged protein

-

Binding/Wash Buffer (e.g., TBS: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

Low-pH Elution Buffer: 0.1 M Glycine-HCl, pH 2.5.

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.5.

-

Microcentrifuge tubes

-

Microcentrifuge

Procedure:

-

Binding and Washing: Follow steps 1 and 2 from Protocol 1.

-

Elution:

-

After the final wash, remove all the supernatant.

-

Add 1-2 bed volumes of Low-pH Elution Buffer to the affinity matrix.

-

Gently resuspend the matrix and incubate for 5-10 minutes at room temperature with gentle agitation.

-

Pellet the affinity matrix by centrifugation (e.g., 5,000 x g for 1 minute).

-

Carefully collect the supernatant containing the eluted HA-tagged protein into a clean microcentrifuge tube pre-filled with Neutralization Buffer (add 1/10th the elution volume of Neutralization Buffer, e.g., 10 µL of 1 M Tris-HCl, pH 8.5 for every 100 µL of eluate).

-

-

Repeat Elution (Optional): The elution step can be repeated for increased yield.

-

Buffer Exchange (Recommended): For downstream applications sensitive to high salt and altered pH, a buffer exchange step (e.g., dialysis or desalting column) is recommended to transfer the protein into a suitable buffer.

Visualizations

Experimental Workflow for HA-Tagged Protein Immunoprecipitation

Caption: Workflow for immunoprecipitation of HA-tagged proteins.

PI3K/Akt Signaling Pathway

HA-tagged proteins are frequently utilized to study various signaling pathways. For instance, an HA-tagged Akt can be expressed in cells to investigate its activation and downstream targets within the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival.

Caption: Simplified PI3K/Akt signaling pathway.

References

Application Notes and Protocols for HA Peptide Elution

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the competitive elution of HA-tagged fusion proteins using an HA peptide. The information herein is designed to guide researchers in optimizing their elution procedures for various applications, including immunoprecipitation and affinity chromatography.

Introduction

The Hemagglutinin (HA) tag, derived from the human influenza virus hemagglutinin protein, is a widely used epitope tag in recombinant protein expression and purification. Its small size and high immunogenicity make it an ideal tool for detecting, isolating, and purifying proteins of interest. Competitive elution using a synthetic this compound offers a gentle and specific method to release the HA-tagged protein from an anti-HA affinity matrix, preserving its native conformation and biological activity.

Data Presentation: this compound Concentration for Elution

The optimal concentration of this compound for elution can vary depending on the specific antibody-antigen interaction, the expression level of the target protein, and the affinity matrix used. The following table summarizes recommended concentrations from various sources to provide a starting point for optimization.

| Recommended Concentration | Application Context | Source / Vendor |

| 100-150 µg/mL | Standard competitive elution in 1xTBS. | FUJIFILM Wako Chemicals[1] |

| 250 µg/mL | Elution in HA elution buffer (e.g., PBS or 50mM Tris pH 7.5/150mM NaCl). | Protocol for mass spectrometry of HA-tagged proteins[2] |

| 300 µg/mL | Competitive elution in TBS with 1% Triton and 0.1% SDS. | HUABIO[3] |

| 1 mg/mL | Competitive elution from anti-HA magnetic beads in PBS. | Sino Biological[4][5] |

| 1 mg/mL | Elution of HA-tagged fusion product from an Anti-HA monoclonal antibody affinity support in a buffer like Tris-buffered saline. | Sigma-Aldrich[6] |

| 1 µg/µl (1 mg/mL) | Elution of tandem tagged FLAG HA protein. | Sigma-Aldrich[7] |

| 2 mg/mL | Gentle, competitive elution from Pierce™ Anti-HA Magnetic Beads in TBS. | Thermo Fisher Scientific[8][9] |

| 0.1 - 5 mg/mL | General working concentration, with 2-5 mg/mL recommended for stronger elution. | Elabscience[10] |

| 5-10 mg/mL | Preparation of a stock solution in 1xTBS. | FUJIFILM Wako Chemicals[1] |

Note: It is highly recommended to perform a titration experiment to determine the optimal this compound concentration for your specific protein and experimental setup.

Experimental Protocols

Protocol 1: Competitive Elution of HA-Tagged Protein from Anti-HA Affinity Resin (Affinity Chromatography)

This protocol is designed for the purification of HA-tagged proteins from a clarified cell lysate using an anti-HA affinity column.

Materials:

-

Anti-HA Affinity Resin (e.g., Agarose or Sepharose beads)

-

Binding/Wash Buffer (e.g., Tris-Buffered Saline (TBS) with 0.05% Tween-20)

-

Elution Buffer: this compound dissolved in TBS (start with 1 mg/mL)

-

Clarified cell lysate containing the HA-tagged protein

-

Chromatography column

-

Collection tubes

Procedure:

-

Column Preparation:

-

Equilibrate the anti-HA affinity resin and the chromatography column with ice-cold Binding/Wash Buffer.

-

Pack the column with the desired volume of resin.

-

-

Sample Loading:

-

Load the clarified cell lysate onto the column. Allow the lysate to flow through by gravity or at a controlled flow rate.

-

Collect the flow-through to analyze for unbound protein.

-

-

Washing:

-

Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Cap the bottom of the column and add 2-5 column volumes of Elution Buffer (containing the this compound).

-

Resuspend the resin in the Elution Buffer and incubate for 10-30 minutes at room temperature or 37°C with gentle agitation to facilitate the competitive binding.[4]

-

Remove the bottom cap and collect the eluate in fractions.

-

Repeat the elution step at least once to ensure complete recovery of the target protein.[4]

-

-

Analysis:

-

Analyze the eluted fractions by SDS-PAGE and Western blot using an anti-HA antibody to confirm the presence and purity of the HA-tagged protein.

-

Protocol 2: Competitive Elution of HA-Tagged Protein from Anti-HA Magnetic Beads (Immunoprecipitation)

This protocol is suitable for small-scale purification or immunoprecipitation of HA-tagged proteins.

Materials:

-

Anti-HA Magnetic Beads

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)